Cyclobutane-1,1,3,3-tetracarboxylic Acid
Overview
Description
Cyclobutane-1,1,3,3-tetracarboxylic acid is an organic compound with the molecular formula C8H8O8. It is a cyclic compound characterized by a four-membered cyclobutane ring with four carboxylic acid groups attached at the 1,1,3,3 positions.
Mechanism of Action
Mode of Action
It’s known that it forms a cobalt (II) complex under hydrothermal conditions
Biochemical Pathways
It’s known that it can be used as a capping ligand in the preparation of gold colloids , which suggests it may interact with biochemical pathways related to metal ion homeostasis.
Pharmacokinetics
Its solubility in methanol is reported to be 10 mg/mL , which could potentially impact its bioavailability.
Result of Action
Given its ability to form complexes with metal ions , it may have potential effects on cellular processes that involve these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclobutane-1,1,3,3-tetracarboxylic Acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3,3-tetracarboxylic acid can be synthesized through the photodimerization of maleic anhydride in a diester carbonate solvent. This method involves the use of light to induce a cyclization reaction, resulting in the formation of the cyclobutane ring . Another method involves the production of 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid through a cyclization reaction of ethylene dicarboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of high-yield and high-selectivity methods to ensure the efficient production of the compound. These methods typically include photodimerization and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,1,3,3-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid groups, which can participate in a wide range of chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as water and polar solvents, as well as controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylate salts, while reduction reactions may produce alcohols or aldehydes .
Scientific Research Applications
Cyclobutane-1,1,3,3-tetracarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of polyimides and other high-performance materials
Comparison with Similar Compounds
Cyclobutane-1,1,3,3-tetracarboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1,2,3,4-tetracarboxylic acid: This compound has carboxylic acid groups at different positions on the cyclobutane ring, leading to different reactivity and applications
Cyclopentane-1,2,3,4-tetracarboxylic acid:
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride: This derivative is used in the production of polyimides and other materials
This compound is unique due to its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclobutane-1,1,3,3-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSPCREXLHCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393255 | |
Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-69-9 | |
Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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